n-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanamide

Description

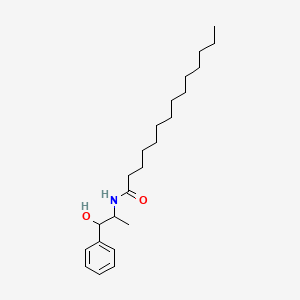

N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanamide, formally named N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-tetradecanamide (CAS: 143492-38-0), is a chiral amide derivative with a molecular formula of C₂₃H₃₉NO₂ and a molecular weight of 361.6 g/mol . Structurally, it features a tetradecanoyl (C14) chain linked to a hydroxy-substituted phenylpropan-2-yl group. This compound is supplied as a crystalline solid with ≥98% purity and exhibits stability for ≥4 years when stored at -20°C .

Properties

IUPAC Name |

N-(1-hydroxy-1-phenylpropan-2-yl)tetradecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAZEWZHIRBZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274392 | |

| Record name | n-(1-hydroxy-1-phenylpropan-2-yl)tetradecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919770-84-6 | |

| Record name | n-(1-hydroxy-1-phenylpropan-2-yl)tetradecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanamide typically involves the reaction of 1-phenylpropan-2-ol with tetradecanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired amide by the action of ammonia or an amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Oxidation: Formation of N-(1-oxo-1-phenylpropan-2-yl)tetradecanamide.

Reduction: Formation of N-(1-hydroxy-1-phenylpropan-2-yl)tetradecylamine.

Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Scientific Research Applications

- Chemistry: N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanamide can serve as a building block in the synthesis of complex molecules. Its structure allows for chemical modifications, making it a valuable intermediate in organic synthesis.

- Biology and Medicine: The structural features of this compound may contribute to biological activity, making it a candidate for drug development and research.

- Industrial Sector: This compound can be used in the production of specialty chemicals and materials due to its reactivity and functional groups, making it suitable for various industrial applications.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

- Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can achieve reduction.

- Substitution: Halogenating agents or other nucleophiles can be used for substitution reactions under appropriate conditions.

The products of these reactions depend on the specific reagents and conditions used. Oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl and tetradecanamide moieties can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .

Comparison with Similar Compounds

Key Differences :

- Size and Complexity: Both dimeric compounds are significantly larger and more complex than the target molecule, with multiple amide bonds and aminohexyl substituents.

- Functional Groups: The presence of 1,4-phenylenebis(azanediyl) and diaminohexyl groups in Compounds 3 and 4 introduces cationic charges at physiological pH, which may enhance antimicrobial activity compared to the uncharged target compound .

- Alkyl Chain Length : Compound 4 shares the tetradecanamide chain with the target molecule but incorporates it into a dimeric scaffold, which could increase lipid bilayer interaction or aggregation propensity.

Hydroxamic Acid Derivatives (Compounds 6–10)

describes hydroxamic acids with structural similarities, such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10).

Key Differences :

- Functional Groups : Hydroxamic acids (R-N(OH)-COR’) exhibit chelating properties due to the N-hydroxyamide moiety, making them potent inhibitors of metalloenzymes (e.g., histone deacetylases) . The target compound lacks this metal-binding capability.

- Antioxidant Activity : Compounds 6–10 were tested for antioxidant efficacy using DPPH and β-carotene assays . The target compound’s longer alkyl chain may enhance lipid peroxidation inhibition but reduce solubility in aqueous antioxidant assays.

- Substituent Effects : The 4-chlorophenyl group in hydroxamic acids introduces electron-withdrawing effects, altering electronic properties compared to the target’s unsubstituted phenyl group.

Shorter-Chain Analog: N-[(1R,2S)-1-Hydroxy-1-phenylpropan-2-yl]acetamide

This analog (CAS: 81703-28-8, C₁₁H₁₅NO₂, MW: 193.24 g/mol) replaces the tetradecanoyl chain with an acetamide group (C2) .

Key Differences :

- Lipophilicity : The shorter acyl chain drastically reduces logP (estimated), decreasing membrane permeability and bioavailability compared to the target compound.

- Metabolic Stability : Acetamide’s smaller size may render it more susceptible to enzymatic hydrolysis, whereas the target’s C14 chain could prolong half-life in lipid-rich environments.

Comparative Data Table

Research Findings and Implications

- Dimeric analogs (Compounds 3–4) likely require stepwise amide coupling , whereas hydroxamic acids (Compounds 6–10) involve N-hydroxy modifications .

- The target compound’s long alkyl chain may favor interactions with lipid membranes or hydrophobic protein pockets.

- Stability : The target compound’s stability at -20°C contrasts with hydroxamic acids, which may degrade under oxidative conditions due to the N-hydroxy group .

Biological Activity

n-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanamide, also known as a specific amide derivative, has garnered attention in scientific research due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 329.58 g/mol. The compound features a long tetradecanamide chain, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H41NO |

| Molecular Weight | 329.58 g/mol |

| Structure | Amide derivative |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory properties.

- Receptor Modulation : It has been shown to interact with cannabinoid receptors, which play a role in pain modulation and neuroprotection.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially by disrupting microbial cell membranes.

1. Anti-inflammatory Properties

Research indicates that this compound can significantly reduce inflammation markers in vitro. A study conducted on human macrophages demonstrated a decrease in cytokine production when treated with the compound, suggesting its potential as an anti-inflammatory agent .

2. Antimicrobial Effects

In vitro assays have shown that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall integrity .

3. Neuroprotective Effects

The compound has been studied for its neuroprotective effects in models of neurodegenerative diseases. In animal studies, it was found to improve cognitive function and reduce neuronal death in models of Alzheimer's disease .

Case Study 1: Anti-inflammatory Activity

A recent study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in mice. The results showed a significant reduction in paw swelling and pro-inflammatory cytokines, indicating its potential for treating inflammatory disorders .

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against clinical isolates of multidrug-resistant bacteria. The findings revealed that this compound exhibited potent antibacterial activity, suggesting its potential as a new therapeutic agent against resistant strains .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(1-hydroxy-1-phenylpropan-2-yl)tetradecanamide?

The compound is typically synthesized via stereoselective alkylation using Myers auxiliary agents. For example, a related synthesis involves reacting a tert-butyldimethylsilyl (TBS)-protected intermediate with n-BuLi at -78°C in tetrahydrofuran (THF), followed by quenching with saturated sodium thiosulfate and purification via column chromatography . Critical steps include strict temperature control (-78°C for lithium-halogen exchange) and inert atmosphere (argon) to prevent side reactions.

Q. How is the structural identity of this compound confirmed?

Structural confirmation relies on 1H-NMR , 13C-NMR , and high-resolution mass spectrometry (HRMS) . For instance, a related compound showed diagnostic NMR peaks for the phenyl group (δ 7.2–7.4 ppm, aromatic protons) and the hydroxypropan-2-yl moiety (δ 1.2–1.4 ppm, methyl groups). HRMS data (e.g., [M+H]+ m/z calculated as 361.6) validate molecular weight .

Q. What purification techniques are recommended for this compound?

Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard for isolating intermediates. Final products may require recrystallization from ethanol or THF/water mixtures to achieve ≥98% purity .

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound synthesis be resolved?

Chiral auxiliary agents (e.g., Myers reagent) enforce stereocontrol during alkylation. If racemization occurs, 2D-NMR techniques (e.g., NOESY) or X-ray crystallography (using SHELXL or OLEX2 ) can resolve ambiguities. For example, crystallographic refinement with SHELXL confirms absolute configuration via Flack parameters .

Q. What analytical strategies address contradictory NMR data for this compound?

Contradictions in splitting patterns or integration ratios may arise from dynamic equilibria (e.g., rotamers). Variable-temperature NMR (VT-NMR) or deuterated solvent screening (CDCl3 vs. DMSO-d6) can stabilize conformers. In cases of overlapping peaks, heteronuclear single-quantum coherence (HSQC) or COSY experiments clarify assignments .

Q. How can synthetic yields be optimized for large-scale preparation?

Yield optimization involves:

- Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling reactions) may reduce side products.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction kinetics.

- In situ monitoring : LC-MS or TLC tracks reaction progress to avoid over- or under-reaction .

Q. What computational tools support crystallographic refinement of this compound?

OLEX2 integrates SHELX programs for structure solution (SHELXD) and refinement (SHELXL). For high-resolution data, anisotropic displacement parameters (ADPs) refine thermal motion, while twin refinement (via TWINABS) addresses twinning artifacts .

Methodological Considerations

Q. How to differentiate N-(1-hydroxy-1-phenylpropan-2-yl)tetradecanamide from its diastereomers?

- Chiral HPLC : Use a Chiralpak column with hexane/isopropanol eluent.

- Optical rotation : Compare experimental [α]D values with literature (e.g., +15° for the R,R configuration) .

Q. What are common pitfalls in HRMS analysis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.